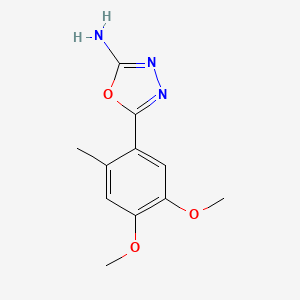

5-(4,5-Dimethoxy-2-methylphenyl)-1,3,4-oxadiazol-2-amine

Description

Properties

CAS No. |

62035-98-7 |

|---|---|

Molecular Formula |

C11H13N3O3 |

Molecular Weight |

235.24 g/mol |

IUPAC Name |

5-(4,5-dimethoxy-2-methylphenyl)-1,3,4-oxadiazol-2-amine |

InChI |

InChI=1S/C11H13N3O3/c1-6-4-8(15-2)9(16-3)5-7(6)10-13-14-11(12)17-10/h4-5H,1-3H3,(H2,12,14) |

InChI Key |

YAADLVIRZKIJHV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1C2=NN=C(O2)N)OC)OC |

Origin of Product |

United States |

Preparation Methods

Cyclodehydration of Acylhydrazines

A common and efficient route involves the cyclodehydration of acylhydrazines derived from the corresponding aromatic acids. The general procedure includes:

Synthesis of acylhydrazine intermediate : The aromatic acid bearing the 4,5-dimethoxy-2-methylphenyl substituent is converted to its hydrazide by reaction with hydrazine hydrate.

Cyclodehydration to oxadiazole : The hydrazide undergoes cyclodehydration using dehydrating agents such as phosphorus oxychloride (POCl3), thionyl chloride (SOCl2), or milder reagents like polymer-supported phosphazine bases in the presence of toluenesulfonyl chloride.

Reaction conditions : Elevated temperatures (reflux or microwave heating) and appropriate solvents (acetonitrile, ethanol, or dichloromethane) are employed to facilitate ring closure.

This method is supported by Baxendale et al. (2005), who demonstrated the use of polymer-supported reagents and microwave heating to prepare 5-substituted-2-amino-1,3,4-oxadiazoles efficiently, avoiding harsh reagents and enabling rapid synthesis and purification.

Semicarbazide Route via Cyclization

Another approach involves the preparation of semicarbazide derivatives followed by cyclization:

Formation of semicarbazide intermediate : The aromatic aldehyde (4,5-dimethoxy-2-methylbenzaldehyde) reacts with semicarbazide hydrochloride under reflux in ethanol to form the semicarbazone.

Oxidative cyclization : The semicarbazone is then oxidized, for example, by bromine in acetic acid, to yield the 1,3,4-oxadiazole ring.

Crystallization and purification : The product crystallizes upon solvent evaporation and can be purified by recrystallization.

This method was exemplified in the synthesis of related 5-(4-methylphenyl)-1,3,4-oxadiazol-2-amine derivatives, with detailed crystallographic characterization confirming the structure.

Multi-step Synthesis via Hydrazinecarboxamide and Cyclization

A more elaborate synthetic route involves:

Step 1 : Preparation of phenyl(substituted phenyl)carbamate by reaction of aromatic aniline with phenyl chloroformate.

Step 2 : Conversion to N-[substituted phenyl]hydrazinecarboxamide by reaction with hydrazine hydrate.

Step 3 : Condensation with an aromatic aldehyde (bearing the 4,5-dimethoxy-2-methylphenyl group) in the presence of sodium acetate to form hydrazinecarboxamide derivatives.

Step 4 : Cyclization by refluxing with chloramine T in ethanol to afford the 5-substituted-1,3,4-oxadiazol-2-amine.

This method, reported in the synthesis of N-aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines, provides a versatile approach adaptable to various aromatic substituents.

Comparative Data Table of Preparation Methods

Detailed Research Findings and Notes

Polymer-supported reagents and microwave heating have been shown to significantly accelerate the synthesis of 5-substituted-2-amino-1,3,4-oxadiazoles, including derivatives with electron-donating groups such as methoxy substituents. The use of acetonitrile as solvent and elevated temperature (150 °C) under microwave conditions yields high purity products within 15 minutes.

Solvent choice is critical : Acetonitrile favors the formation of single regioisomer products, while other solvents may lead to mixtures or lower purity.

Oxidative cyclization of semicarbazones provides a reliable route to 1,3,4-oxadiazoles with good crystallinity, facilitating structural characterization by X-ray crystallography.

Chloramine T-mediated cyclization in ethanol is effective for converting hydrazinecarboxamide intermediates to the oxadiazole ring, with reaction times around 4 hours under reflux.

The presence of electron-donating groups such as methoxy and methyl on the aromatic ring influences reaction rates and yields, often enhancing cyclization efficiency due to increased nucleophilicity of the hydrazide nitrogen.

Chemical Reactions Analysis

Nucleophilic Substitutions

The oxadiazole ring undergoes nucleophilic substitutions at nitrogen or carbon positions, influenced by electron-donating methoxy groups. Key examples include:

-

Reaction with Primary Amines :

In the presence of formaldehyde, the oxadiazole ring participates in N-Mannich base formation. For instance, reaction with 4-fluoroaniline yields 3-(4-fluorophenylaminomethyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione, confirmed by NMR and elemental analysis .

| Reagent | Product Structure | Yield (%) | Conditions |

|---|---|---|---|

| Formaldehyde + 4-Fluoroaniline | 3-(4-Fluorophenylaminomethyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione | 78 | Ethanol, room temperature |

-

Piperazine Derivatives :

Substitution with 1-substituted piperazines (e.g., benzylpiperazine) produces 3-(piperazinomethyl) derivatives under mild conditions (ethanol/water, 12–18 hours) .

Condensation Reactions

The oxadiazole scaffold facilitates condensation with carbonyl-containing reagents:

-

Hydrazide Coupling :

Reaction with 3,4,5-trifluorobenzaldehyde in ethanol forms (E)-N-aryl-2-(3,4,5-trifluorobenzylidene)hydrazine-1-carboxamide intermediates. Subsequent cyclization with chloramine-T yields N-aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines (47–89% yields) .

| Starting Material | Reagent | Product | Yield (%) |

|---|---|---|---|

| 3,4,5-Trifluorobenzaldehyde | Chloramine-T | N-Aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine | 47–89 |

-

Trimethyl Orthoformate Cyclization :

Hydrazides derived from 4-hydroxyphenylacetic acid react with trimethyl orthoformate under acidic conditions to form 5-alkyl-1,3,4-oxadiazoles (e.g., 71–74) .

Oxidative Transformations

The oxadiazole ring is susceptible to oxidation, particularly at sulfur-containing derivatives:

-

Thione Oxidation :

5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione reacts with oxidizing agents (e.g., H<sub>2</sub>O<sub>2</sub>) to form sulfoxide or sulfone derivatives, though specific yields for this compound require further characterization .

Synthetic Modifications of Substituents

The dimethoxy and methylphenyl groups enable regioselective functionalization:

Biological Activity-Driven Reactions

To enhance anticancer activity, derivatives are synthesized via:

-

Suzuki Coupling :

Introduction of fluorophenyl groups via palladium-catalyzed cross-coupling improves interaction with kinase targets . -

Amide Bond Formation :

Coupling with (S)-2-phenylpropionic acid using HBTU enhances cytotoxicity against breast cancer cell lines (MCF7, T-47D) .

Comparative Reactivity Table

Scientific Research Applications

5-(4,5-Dimethoxy-2-methylphenyl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound belonging to the oxadiazole family, possessing a five-membered ring with two nitrogen atoms and one oxygen atom. The presence of dimethoxy groups in its structure enhances its solubility and potential biological activity. Oxadiazole derivatives, including this compound, have been studied for various biological activities, such as antibacterial, antifungal, and anticancer properties.

Applications in Medicinal Chemistry

The primary applications of this compound lie in medicinal chemistry due to its potential biological activities. The specific substitution pattern with two methoxy groups may enhance lipophilicity and bioavailability compared to other similar compounds, potentially leading to improved interactions with biological targets and greater efficacy as an anticancer agent.

Biological Activities

Oxadiazoles have a broad spectrum of biological significance, including anticancer, antimicrobial, anti-diabetic, antibacterial, antifungal, antiviral, anticonvulsant, anti-inflammatory, analgesic, and insecticidal activities .

Anticancer Activity

This compound has shown promising results in preliminary studies, indicating potential anticancer activity against various cancer cell lines. Similar compounds have exhibited significant growth inhibition in melanoma and breast cancer cell lines.

Other oxadiazole derivatives have also demonstrated anticancer activity. For instance, N-(2,4-Dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine displayed significant anticancer activity against SNB-19, OVCAR-8, and NCI-H40 cell lines .

Other Oxadiazole Derivatives and Their Biological Activities

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine | Methyl substitution instead of dimethoxy | Anticancer activity against various cell lines |

| N-(2-Methylphenyl)-5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-amine | Chlorinated phenyl group | Antibacterial and anticancer properties |

| 5-(4-Hydroxyphenyl)-1,3,4-oxadiazol-2-amine | Hydroxyl substitution | Exhibits significant anticancer effects |

| 2,5-Bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-Oxadiazoles | Varied substitution patterns | Showed significant cell apoptosis by damaging the DNA of cancer cells. Compounds also displayed better anti-diabetic activity in vivo studies. |

| 3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-substituted aniline | Cyclohexyl and substituted aniline groups | Antidiabetic, anti-inflammatory and anticancer activities |

Mechanism of Action

The mechanism of action of 5-(4,5-Dimethoxy-2-methylphenyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biological processes. The dimethoxy and methylphenyl groups may enhance the compound’s binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Key Observations :

- Methoxy Groups : The trimethoxy substitution in compound 4a increases lipophilicity and improves anticancer activity (mean growth inhibition >96% ), suggesting that the dimethoxy groups in the target compound may offer intermediate lipophilicity for balanced bioavailability.

- Hydrogen Bonding: The 2-amino-1,3,4-oxadiazole moiety forms critical hydrogen bonds with enzyme targets (e.g., Tyr134 and Val135 in GSK-3β ), a feature conserved across analogs.

Anticancer Activity

- Compound 4a (Trimethoxyphenyl) : Demonstrated potent growth inhibition (mean GP = 96.25) across multiple cancer cell lines, attributed to the trimethoxy group’s optimal interaction with tubulin or kinase targets .

- Compound 4f : Showed selective activity against breast (T-47D, GP = 66.70) and CNS (SNB-75, GP = 75.64) cancers, highlighting the role of para-substituents on the phenyl ring .

- 5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-amine (XIII) : Exhibited moderate activity against gastric and colon cancers, underscoring the versatility of heteroaromatic substituents .

The target compound’s 4,5-dimethoxy-2-methylphenyl group may modulate activity similarly to 4a but with reduced steric bulk compared to trimethoxy derivatives.

Crystallographic and Hydrogen-Bonding Profiles

- 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine : Forms a 3D network via N–H···N hydrogen bonds, with planar oxadiazole rings .

- 5-(Furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine : Exhibits dimerization via N–H···N bonds and π-stacking interactions .

The dimethoxy groups in the target compound may introduce additional hydrogen-bonding sites (e.g., methoxy O-atoms) or alter crystal packing compared to simpler analogs.

Biological Activity

5-(4,5-Dimethoxy-2-methylphenyl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the oxadiazole family, characterized by a five-membered ring containing nitrogen and oxygen atoms. The presence of methoxy groups at the 4 and 5 positions of the phenyl ring enhances its solubility and biological activity.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

This compound features:

- Oxadiazole Ring : A five-membered ring containing two nitrogen atoms and one oxygen atom.

- Dimethoxy-substituted Phenyl Group : Enhances lipophilicity and bioavailability.

- Amine Functional Group : Contributes to its reactivity and potential interactions with biological targets.

Biological Activity Overview

Research into the biological activity of this compound has indicated several promising applications:

- Anticancer Activity : Preliminary studies suggest that this compound exhibits significant anticancer properties against various cancer cell lines. For instance, it has shown notable growth inhibition in melanoma and breast cancer cells.

- Mechanism of Action : The exact mechanism through which this compound exerts its anticancer effects is still under investigation. However, it is hypothesized that it may interact with specific cellular targets involved in cancer cell proliferation, potentially leading to apoptosis or cell cycle arrest.

- Comparison with Similar Compounds : The unique substitution pattern of this compound may enhance its efficacy compared to structurally similar compounds. For example:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine | Methyl substitution instead of dimethoxy | Anticancer activity against various cell lines |

| N-(2-Methylphenyl)-5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-amine | Chlorinated phenyl group | Antibacterial and anticancer properties |

| 5-(4-Hydroxyphenyl)-1,3,4-oxadiazol-2-amine | Hydroxyl substitution | Exhibits significant anticancer effects |

Case Studies and Research Findings

Several studies have explored the biological activity of oxadiazole derivatives similar to this compound. Key findings include:

- Anticancer Effects : In vitro studies have demonstrated that compounds with an oxadiazole core often exhibit significant cytotoxicity against various cancer cell lines. For instance:

- Molecular Docking Studies : Computational studies have been employed to predict how this compound interacts with target proteins involved in cancer pathways. These studies suggest favorable binding affinities with proteins associated with cell proliferation and survival .

Q & A

Q. What are the optimal synthetic routes for 5-(4,5-Dimethoxy-2-methylphenyl)-1,3,4-oxadiazol-2-amine, and how can purity be maximized?

Methodological Answer:

- Cyclization Reactions : A common approach involves cyclization of acylhydrazides using phosphorus oxychloride (POCl₃) under reflux conditions (120°C, 24 hours). This method is effective for forming the 1,3,4-oxadiazole core .

- Purification : Recrystallization from ethanol or methanol is recommended to remove unreacted intermediates. Chromatographic techniques (e.g., silica gel column chromatography) can resolve structural analogs, particularly if methoxy or methyl substituents introduce steric hindrance .

- Purity Validation : Use HPLC with UV detection (λ = 254 nm) and compare retention times against synthetic intermediates. Confirm via <sup>1</sup>H/<sup>13</sup>C NMR and high-resolution mass spectrometry (HRMS) .

Q. How is the molecular structure of this compound characterized using crystallographic techniques?

Methodological Answer:

- Single-Crystal X-Ray Diffraction (SCXRD) : Grow crystals via slow evaporation of a dichloromethane/hexane mixture. Collect data at 291 K with Mo-Kα radiation (λ = 0.71073 Å). Refinement using SHELXL yields R-factors < 0.05, confirming bond lengths (e.g., C–C = 0.003 Å) and angles .

- Hydrogen Bonding Analysis : Identify N–H⋯N interactions (2.8–3.0 Å) to map 3D supramolecular networks. Software like Mercury visualizes packing diagrams, critical for understanding solid-state reactivity .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

Methodological Answer:

- Antioxidant Screening : Perform DPPH radical scavenging assays (IC₅₀ values) in ethanol, comparing against ascorbic acid .

- Cytotoxicity Testing : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) at 10–100 µM doses. Include positive controls (e.g., doxorubicin) and validate via dose-response curves .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., methoxy vs. methyl groups) influence reactivity and target interactions?

Methodological Answer:

- Computational Modeling : Employ density functional theory (DFT) at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO/LUMO). Compare electron-withdrawing (methoxy) vs. electron-donating (methyl) groups to predict sites for electrophilic/nucleophilic attack .

- Structure-Activity Relationships (SAR) : Synthesize analogs (e.g., replacing dimethoxy with trifluoromethyl) and correlate logP values with cytotoxicity. Use molecular docking (AutoDock Vina) to assess binding to enzymes like topoisomerase II .

Q. What methodologies assess environmental persistence and ecotoxicological impact?

Methodological Answer:

- Environmental Fate Studies : Measure hydrolysis half-lives (t₁/₂) at pH 4–9 and 25–50°C. Use LC-MS/MS to track degradation products (e.g., oxadiazole ring cleavage) .

- Ecotoxicology : Conduct acute toxicity tests on Daphnia magna (48-hour EC₅₀) and algae (72-hour growth inhibition). Include biomarkers like glutathione-S-transferase (GST) to assess oxidative stress .

Q. How can crystallographic data resolve contradictions in reported biological activities?

Methodological Answer:

- Polymorph Screening : Identify crystal forms (e.g., solvates vs. anhydrates) via SCXRD. Differences in hydrogen-bonding networks (e.g., N–H⋯O vs. N–H⋯N) may explain bioavailability variations .

- Bioactivity Correlation : Cross-reference IC₅₀ values with lattice energy calculations (using Materials Studio) to assess how crystal packing affects solubility and membrane permeability .

Q. What advanced spectroscopic techniques validate tautomeric equilibria in solution?

Methodological Answer:

- Dynamic NMR : Acquire <sup>1</sup>H NMR spectra at variable temperatures (25–60°C) in DMSO-d₆. Signal coalescence near 40°C suggests tautomerism between amine and imine forms .

- UV-Vis Titration : Monitor λmax shifts in methanol/water mixtures. Isosbestic points indicate equilibrium between tautomers, with pKₐ values calculated via Henderson-Hasselbalch .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.